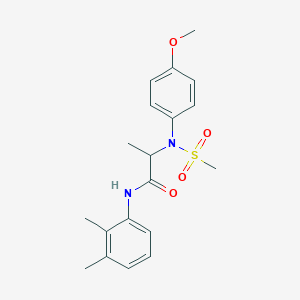![molecular formula C18H30N2O3S B4018154 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide](/img/structure/B4018154.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide
Vue d'ensemble
Description
Synthesis Analysis
The compound's synthesis involves catalytic reactions, highlighting the use of tert-butylsulfonamide as an efficient nitrogen source. Gontcharov, Liu, and Sharpless (1999) discuss the use of the N-chloramine salt of tert-butylsulfonamide for catalytic aminohydroxylation and aziridination of olefins, indicating a method that could be relevant for synthesizing similar compounds. The sulfonyl-nitrogen bond's cleavage under mild acidic conditions suggests a pathway for introducing or modifying the amide functionality in N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide (Gontcharov, Liu, & Sharpless, 1999).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, has been studied for their bond lengths and angles, revealing strong interactions between the sulfonyl group and the thiadiazole ring. This indicates the possibility of similar structural dynamics in N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide, where the sulfonyl moiety could present a distorted arrangement around the sulfur atom, affecting its reactivity and physical properties (Pedregosa et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving tert-butylsulfonamide derivatives demonstrate the versatility of these compounds as precursors for the synthesis of various functional groups. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These transformations suggest pathways for modifying N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide or utilizing its derivatives in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Propriétés
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-6-8-9-14(7-2)17(21)19-15-10-12-16(13-11-15)24(22,23)20-18(3,4)5/h10-14,20H,6-9H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMUVUXMAVXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-ethylhexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B4018076.png)
![2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018091.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4018100.png)
![6-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4018103.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018119.png)
![N-allyl-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018122.png)
![N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4018132.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4018140.png)
![3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4018160.png)
![ethyl 4-{[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]amino}piperidine-1-carboxylate](/img/structure/B4018165.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018177.png)

![2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride](/img/structure/B4018185.png)
![ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4018199.png)